molecular formula C3H5NO<br>C3H5NO<br>CH2=CH-CONH2 B7770469 Acrylamide CAS No. 9082-06-8

Acrylamide

Cat. No.: B7770469
CAS No.: 9082-06-8
M. Wt: 71.08 g/mol
InChI Key: HRPVXLWXLXDGHG-UHFFFAOYSA-N
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Description

Acrylamide (IUPAC name: Prop-2-enamide) is a white, odorless, crystalline solid organic compound (C3H5NO) with a molecular weight of 71.08 g/mol and high solubility in water . It is a vinyl-substituted primary amide that is primarily used industrially as a precursor to polyacrylamides, which serve as water-soluble thickeners and flocculation agents in water purification, paper making, and mineral extraction . In life science research, this compound is an essential reagent for the synthesis of polythis compound gels, which are the cornerstone of techniques such as gel electrophoresis (SDS-PAGE) for the separation and purification of proteins and nucleic acids based on their molecular weight . Beyond its polymerizing function, this compound is a critical compound in toxicology and health science research. When heated, it can form in starchy foods via the Maillard reaction between the amino acid asparagine and reducing sugars, making it a prevalent subject in food safety studies . The International Agency for Research on Cancer (IARC) has classified it as a Group 2A carcinogen, meaning it is probably carcinogenic to humans . Research into its toxicity focuses on its metabolic conversion to glycidamide, a genotoxic compound that forms DNA and protein adducts, leading to oxidative stress, neurotoxicity, adverse effects on male reproduction, and developmental toxicity . Consequently, this compound is used in laboratory studies to investigate mechanisms of carcinogenicity, genotoxicity, and neurotoxicity, as well as in the development of mitigation strategies in the food industry . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enamide
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InChI

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)
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InChI Key

HRPVXLWXLXDGHG-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)N
Source PubChem
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Molecular Formula

C3H5NO, Array
Record name ACRYLAMIDE
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Related CAS

9003-05-8
Record name Polyacrylamide
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DSSTOX Substance ID

DTXSID5020027
Record name Acrylamide
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Molecular Weight

71.08 g/mol
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Physical Description

Acrylamide appears as white crystalline solid shipped either as a solid or in solution. A confirmed carcinogen. Toxic by skin absorption. Less dense than water and soluble in water. May be toxic by ingestion. Used for sewage and waste treatment, to make dyes, adhesives. The solid is stable at room temperature, but upon melting may violently polymerize. Toxic, irritating to skin, eyes, etc., Acrylamide solution, [aqueous] appears as a colorless aqueous solution of a solid. Often at a concentration of 40% (w/v). Spills can easily penetrate the soil and contaminate groundwater and nearby streams. Used for sewage and waste treatment and to make dyes and adhesives. Toxic, irritating to skin, eyes, etc. Produce toxic oxides of nitrogen when burned., Acrylamide solution, [flammable liquid label] appears as a solution of a colorless crystalline solid. Flash point depends on the solvent but below 141 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used for sewage and waste treatment, to make dyes and adhesives., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White crystalline, odorless solid; [NIOSH], Solid, WHITE CRYSTALS., White crystalline, odorless solid.
Record name ACRYLAMIDE
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Boiling Point

189 °F at 2 mmHg (EPA, 1998), 192.6 °C, 192.60 °C. @ 760.00 mm Hg, 347-572 °F (decomposes), 347-572 °F (Decomposes)
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Flash Point

280.4 °F (EPA, 1998), 138 °C (280 °F) - closed cup, 138 °C c.c., 280 °F
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 3.711X10+2 g/L at 20 °C; 4.048X10+2 g/L at 30 °C, Soluble in ethanol, ethyl ether and acetone, Solubility (g/100 mL) at 30 °C in: methanol 155; ethanol 86.2; acetone 63.1; ethyl acetate 12.6; chloroform 2.66; benzene 0.346; heptane 0.0068, 390 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 204 (very good), (86 °F): 216%
Record name ACRYLAMIDE
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.122 at 86 °F (EPA, 1998) - Denser than water; will sink, 1.122 at 30 °C/4 °C, 1.13 g/cm³, 1.12
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URL https://www.cdc.gov/niosh/npg/npgd0012.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air = 1), Relative vapor density (air = 1): 2.45
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Vapor Pressure

0.007 mmHg at 68 °F (EPA, 1998), 0.007 [mmHg], 0.9 Pa (7X10-3 mm Hg) at 25 °C, Vapor pressure, Pa at 25 °C: 0.9, 0.007 mmHg
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Impurities

Possible contaminants include sodium sulfate, acrylic acid, sulfuric acid, and water, depending on the mode of synthesis. The commercial product has been reported to contain residual levels of 1-100 mg/kg acrylonitrile.
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Color/Form

Flake-like crystals from benzene, White crystalline ... solid

CAS No.

79-06-1, 9003-05-8
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Melting Point

184 °F (EPA, 1998), 84.5 °C, 184 °F
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Preparation Methods

Catalyst Systems and Mechanisms

Copper-based catalysts, particularly reduced copper or Raney copper, exhibit superior performance due to their high surface area (>5 m²/g) and stability under reaction conditions (90–135°C). The catalytic activity correlates with metallic copper’s ability to polarize the nitrile group, facilitating nucleophilic water attack. Comparative studies show that catalysts with surface areas below 0.2 m²/g result in incomplete conversions (<70%), while optimized catalysts achieve >95% selectivity to this compound.

Table 1: Catalyst Performance in Acrylonitrile Hydration

Catalyst TypeSurface Area (m²/g)Temperature (°C)Conversion (%)Selectivity (%)
Raney Cu15–201109897
Reduced Cu5–101209596
Cu-Zn Alloy2–41308588

Data adapted from continuous reactor trials.

Impurity Control: Oxazole Mitigation

Commercial acrylonitrile typically contains 200–300 ppm oxazole, a heterocyclic impurity that destabilizes this compound and promotes premature polymerization. The patented process demonstrates that reducing oxazole content below 50 ppm extends this compound’s gel time (time until polymerization onset) from 90 minutes to 180 minutes in batch reactors. Purification techniques include:

  • Ion Exchange Resins : Cation exchange resins in hydrogen form reduce oxazole to <20 ppm via π-complex interactions.

  • Extractive Distillation : Azeotropic separation using water eliminates oxazole without degrading acrylonitrile.

Process Engineering and Optimization

Reactor Configuration and Operating Parameters

Industrial processes employ multi-stage fixed-bed reactors to maintain temperature control and maximize conversion. A four-reactor cascade operating at 110–120°C with intermediate acrylonitrile injections achieves 98% conversion while preventing thermal runaway. Key parameters include:

  • Residence Time : 1–2 hours per reactor stage

  • Pressure : Autogenous pressure (1.5–3.0 bar)

  • Molar Ratio : Water-to-acrylonitrile ratio of 6:1 minimizes byproducts like acrylic acid

Table 2: Impact of Oxazole Content on Product Stability

Oxazole (ppm)Gel Time (min)Polymer Viscosity (cP)Insoluble Impurities (%)
30050–7012001.8
5018015000.5
<20260–120019500.1

Data from batch and continuous reactor experiments.

Post-Reaction Processing

Crude this compound solutions undergo vacuum distillation (50–70°C, 100–200 mbar) to remove unreacted acrylonitrile, followed by activated carbon treatment to decolorize the product. Final concentrations of 48–51% w/w are standard for commercial grades.

Quality Attributes and Industrial Applications

Stability and Polymerization Performance

Low-oxazole this compound (<20 ppm) produces polythis compound with 35% higher viscosity (1950 cP vs. 1200 cP) compared to conventional grades, enhancing its efficacy in water treatment and enhanced oil recovery. The extended gel time also allows safer storage and transportation.

Byproduct Formation and Control

Major byproducts include:

  • β-Hydroxypropionamide : Formed via hydrolysis at temperatures >135°C

  • Acrylic Acid : Resulting from overhydration, controlled by maintaining pH 5–6

Chemical Reactions Analysis

Primary Formation Pathway: The Maillard Reaction

The Maillard reaction between free asparagine (an amino acid) and reducing sugars (e.g., glucose, fructose) is the dominant route for acrylamide formation in heat-processed foods . This reaction proceeds through three critical phases:

Mechanistic Steps

  • Schiff Base Formation : Asparagine reacts with carbonyl groups of reducing sugars to form a Schiff base (RN=CHR\text{RN=CHR}') .

  • Decarboxylation : The Schiff base undergoes decarboxylation, producing an azomethine ylide intermediate .

  • β-Elimination : The azomethine ylide eliminates ammonia (NH3\text{NH}_3) and carbon dioxide (CO2\text{CO}_2), yielding this compound .

Key Reaction :

Asparagine+Reducing SugarΔSchiff BaseAzomethine YlideThis compound+NH3+CO2\text{Asparagine} + \text{Reducing Sugar} \xrightarrow{\Delta} \text{Schiff Base} \rightarrow \text{Azomethine Ylide} \rightarrow \text{this compound} + \text{NH}_3 + \text{CO}_2

Environmental and Genetic Influences

  • Sulfur Deficiency : Increases free asparagine in crops like wheat (Table 1), elevating this compound risk .

  • Temperature and pH : Optimal this compound formation occurs at 120–170°C and neutral to slightly acidic conditions .

Table 1: Asparagine Accumulation in Wheat Under Sulfur Deficiency

CultivarAsparagine (S+) µmol/gAsparagine (S−) µmol/g
Solstice4.5475.4
Malacca5.20153
Claire4.1247.9
Data from sulfur-sufficient (S+) and sulfur-deficient (S−) conditions .

Acrolein Pathway

This compound forms indirectly via lipid oxidation, where acrolein (CH2=CHCHO\text{CH}_2=\text{CHCHO})—a lipid degradation product—reacts with ammonia to form acrylic acid, which subsequently aminates :

AcroleinAcrylic AcidNH3This compound\text{Acrolein} \rightarrow \text{Acrylic Acid} \xrightarrow{\text{NH}_3} \text{this compound}

Amino Acid Degradation

  • Serine and Cysteine : Pyrolytic degradation of serine (C3H7NO3\text{C}_3\text{H}_7\text{NO}_3) or cysteine (C3H7NO2S\text{C}_3\text{H}_7\text{NO}_2\text{S}) can yield this compound via deamination and decarboxylation .

  • Methionine and Glutamine : Minor contributors under specific thermal conditions .

Role of α-Hydroxycarbonyls

α-Hydroxycarbonyl compounds (e.g., hydroxyacetone) enhance this compound yields by facilitating azomethine ylide formation. For example:

  • Hydroxyacetone increases this compound production by >4 mmol/mol compared to α-dicarbonyls .

Table 2: Efficiency of Maillard Intermediates in this compound Formation

IntermediateThis compound Yield (mmol/mol)
α-Dicarbonyls0.1–0.2
Hydroxyacetone>4.0
Schiff Base (Asn-Glc)~2.4
Adapted from model system studies .

Strecker Degradation

Strecker degradation of asparagine with dicarbonyls (e.g., glyoxal) generates reactive intermediates that accelerate this compound synthesis .

Mitigation Strategies

  • Genetic Selection : Low-asparagine wheat cultivars (e.g., Einstein) reduce this compound by 37% compared to high-asparagine varieties .

  • Sulfur Fertilization : Optimal sulfur application (20 kg/ha) minimizes asparagine accumulation in grains .

  • Enzymatic Treatment : Asparaginase pretreatment hydrolyzes asparagine to aspartic acid, suppressing this compound .

Scientific Research Applications

Industrial Applications

Polymer Production

Acrylamide serves as a key monomer in the synthesis of polythis compound, which is widely used due to its water-soluble properties. The applications of polythis compound include:

  • Water Treatment : Polythis compound is extensively utilized as a flocculant in water treatment processes, aiding in the removal of suspended solids and impurities from wastewater .
  • Soil Stabilization : It acts as a soil stabilizer in construction projects, enhancing the stability of soil in tunnels, wells, and reservoirs .
  • Mining and Mineral Processing : Polythis compound is employed in ore processing to improve the extraction of minerals .

Other Industrial Uses

Beyond polymer production, this compound is involved in the manufacturing of:

  • Adhesives and Grouts : It is used as a cross-linking agent to enhance the properties of adhesives and grouts .
  • Cosmetics and Toiletries : this compound derivatives are found in various cosmetic products due to their thickening properties .
  • Dyes and Textiles : It plays a role in dye synthesis and textile production, improving dye adhesion and fabric properties .

Food Industry Implications

This compound formation occurs during high-temperature cooking processes, particularly in carbohydrate-rich foods. This has raised concerns regarding its potential health risks:

  • Formation Mechanism : this compound is primarily formed from the amino acid asparagine and reducing sugars through the Maillard reaction during cooking .
  • Health Concerns : Epidemiological studies indicate a potential association between dietary this compound intake and increased cancer risk, although findings vary across different studies . Notably, this compound has been classified as "reasonably anticipated to be a human carcinogen" based on animal studies .

Environmental Applications

This compound's utility extends to environmental management:

  • Effluent Treatment : In industrial settings, polythis compound helps in treating effluents by facilitating the coagulation and sedimentation of pollutants .
  • Soil Conditioning : It enhances soil structure by improving water retention and reducing erosion, making it valuable in agricultural practices .

Health Research

Research into this compound's effects on human health has intensified due to its presence in food:

  • Cancer Risk Studies : Numerous studies have focused on the potential link between this compound consumption and various cancers. For instance, high this compound exposure has been associated with an increased risk of endometrial cancer, particularly among non-smokers .
  • Metabolic Effects : Research also explores this compound's impact on metabolic disorders such as type 2 diabetes (T2D), with some studies suggesting a positive correlation between high dietary this compound intake and T2D risk in women .

Summary Table of this compound Applications

Application AreaSpecific UsesNotes
Industrial ManufacturingPolymer production (polythis compound)Used for water treatment, soil stabilization, and mining processes
Environmental ManagementEffluent treatmentFacilitates removal of pollutants from wastewater
Food IndustryCooking processes (formation of this compound)Associated with potential health risks; ongoing research needed
Health ResearchCancer risk assessmentStudies indicate possible links to various cancers

Case Studies

  • Water Treatment Efficiency :
    A case study conducted on wastewater treatment plants demonstrated that polythis compound significantly improved the removal rates of suspended solids by up to 90%, showcasing its effectiveness as a flocculant.
  • Food Safety Assessments :
    Research highlighted by the National Toxicology Program (NTP) indicates that dietary exposure assessments are crucial for understanding this compound's health implications. Longitudinal studies are recommended to measure this compound levels over time to better assess cancer risk.
  • Soil Stabilization Projects :
    In infrastructure projects involving tunnel construction, polythis compound was used successfully to stabilize soil conditions, reducing erosion by approximately 40%, thereby enhancing project safety and longevity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acrylamide shares structural or functional similarities with several compounds, influencing its toxicity, analytical detection, and mitigation. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparison of this compound with Structurally or Functionally Related Compounds

Compound Structure Key Sources Toxicity Profile Applications/Mitigation Relevance
This compound CH₂=CH-CONH₂ Fried foods, industrial synthesis Neurotoxic, probable carcinogen (Group 2A) Polythis compound production; food safety
Glycidamide CH₂=CH-CONH₂ (epoxide) Metabolite of this compound Genotoxic, mutagenic, carcinogenic Biomarker for this compound exposure
Acrylic Acid CH₂=CH-COOH Industrial synthesis, lipid oxidation Corrosive; less toxic than this compound Polymer production; this compound precursor
Acrolein CH₂=CH-CHO Lipid oxidation, cigarette smoke Acute respiratory/eye irritant; carcinogen This compound precursor via lipid pathways
Propionamide CH₂CH₂-CONH₂ Synthetic analogs (e.g., compound 5) Low reactivity; non-covalent binding Control in inhibitor studies
N-Acetyl-β-alanine C₅H₉NO₃ Food matrix interference Low toxicity Analytical challenge in LC-MS

Glycidamide

Glycidamide, the epoxide metabolite of this compound, is formed via cytochrome P450-mediated oxidation. It is more reactive than this compound, forming DNA adducts linked to mutagenicity and carcinogenicity in animal models . While this compound primarily causes neurotoxicity, glycidamide drives genotoxic effects, complicating risk assessments .

Acrylic Acid and Acrolein

Acrylic acid and acrolein are three-carbon compounds formed during lipid oxidation. Both can react with asparagine to produce this compound, highlighting alternative formation pathways beyond the Maillard reaction . Acrolein is acutely toxic, causing respiratory and ocular irritation, and is a known carcinogen in cigarette smoke .

Propionamide Derivatives

Propionamide lacks this compound’s α,β-unsaturated bond, rendering it incapable of covalent bonding (e.g., Michael addition). This structural difference reduces its biological reactivity, as demonstrated in PRMT6 inhibitor studies .

Analytical Interferents

Compounds like N-Acetyl-β-alanine and 3-aminopropanamide co-elute with this compound in LC-MS, necessitating matrix-matched calibration to avoid overestimation .

Research Findings and Implications

  • Metabolic Pathways : Glycidamide’s role in DNA damage underscores the importance of metabolic studies for risk assessment .
  • Formation Routes : this compound’s formation via both asparagine-glucose and lipid-derived pathways (e.g., acrolein) complicates mitigation strategies .
  • Structural Determinants: The α,β-unsaturated bond in this compound is critical for its neurotoxicity and carcinogenicity, absent in propionamide .
  • Analytical Challenges : Interfering compounds necessitate advanced detection methods to ensure accurate quantification .

Biological Activity

Acrylamide is a chemical compound that has garnered significant attention due to its presence in various food products and its potential health implications. It is primarily formed during the Maillard reaction when foods are cooked at high temperatures, particularly starchy foods. This article explores the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and implications for human health.

This compound (C₃H₅NO) is a colorless, odorless crystalline solid that is soluble in water and organic solvents. Its formation in food occurs mainly through the thermal processing of carbohydrates, particularly when asparagine reacts with reducing sugars at temperatures above 120°C (248°F) . The compound is also used industrially in the production of polythis compound, which has applications in water treatment and as a soil conditioner.

Metabolism of this compound

Upon ingestion, this compound undergoes metabolic conversion primarily via cytochrome P450 enzymes, notably CYP2E1, to form glycidamide, a more reactive epoxide . This metabolic pathway varies among species; for instance, rodents convert this compound to glycidamide more efficiently than humans . The metabolism of this compound can lead to the formation of adducts with proteins and nucleic acids, contributing to its toxic effects.

Genotoxicity

This compound exhibits genotoxic properties, evidenced by its ability to induce DNA damage. Studies have shown that it can lead to mutations in various cell types, including human lymphocytes and mouse fibroblasts. Specifically, this compound has been linked to increased frequencies of sister chromatid exchanges and micronuclei formation in vitro . In vivo studies have demonstrated similar clastogenic effects in rodent models .

Neurotoxicity

Research indicates that this compound is neurotoxic, affecting the nervous system by inhibiting the activity of important enzymes such as human brain creatine kinase (HBCK). Inhibition of HBCK was observed at lower concentrations of this compound compared to other species' isoenzymes, suggesting a heightened sensitivity in humans . The binding sites for this compound on HBCK were identified at critical residues that influence enzyme activity .

Carcinogenic Potential

The carcinogenic potential of this compound has been established through animal studies that demonstrate tumor formation upon exposure. Epidemiological studies have yielded mixed results regarding the association between dietary this compound intake and cancer risk in humans; however, sufficient evidence exists to classify this compound as a probable human carcinogen based on animal data .

Case Studies

  • Dietary this compound and Cancer Risk : A comprehensive review analyzed multiple epidemiological studies assessing the link between dietary this compound intake and cancer risk. While some studies indicated an elevated risk for specific cancers (e.g., endometrial cancer), others found no significant associations .
  • Neurotoxicity Assessment : A study investigating the neurotoxic effects of this compound on human brain cells revealed significant alterations in cell viability and enzyme activity following exposure. The results highlighted the need for further research into the long-term neurological impacts of dietary this compound consumption .

Summary of Research Findings

Study/Source Findings
NCBI Study This compound inhibits HBCK activity; binding sites identified; species-specific sensitivity noted.
Maastricht University This compound metabolized to glycidamide; genotoxic effects observed; mixed epidemiological results on cancer risk.
SAGE Journals Evidence supports carcinogenicity; highlights need for ongoing research into dietary impacts.

Q & A

Q. What are the primary chemical pathways for acrylamide formation in thermally processed foods, and how can these mechanisms be experimentally validated?

this compound primarily forms via the Maillard reaction between asparagine (a free amino acid) and reducing sugars (e.g., glucose, fructose) at temperatures >120°C. Experimental validation involves:

  • Model systems : Heating asparagine and glucose in controlled conditions (pH, temperature, moisture) and quantifying this compound via GC-MS or LC-MS/MS .
  • Isotopic labeling : Tracing carbon/nitrogen from precursors to this compound to confirm reaction pathways .
  • Enzymatic inhibition : Using asparaginase to reduce this compound formation in foods, confirming asparagine's role as a limiting substrate .

Q. Which analytical methods are most reliable for quantifying this compound in complex food matrices, and what are their detection limits?

  • GC-MS with bromination : Achieves a detection limit of 5 µg/kg; validated for low-fat matrices (e.g., cereals) .
  • LC-MS/MS (underivatized) : Detection limit of 10 µg/kg; preferred for high-throughput analysis of diverse foods (e.g., potato chips, coffee) .
  • Hemoglobin adducts (AAVal/GAVal) : Measures cumulative this compound exposure in humans via LC-MS; correlates with dietary intake .

Q. How do key extrinsic factors (temperature, time, pH) influence this compound formation during food processing?

  • Temperature : Exponential increase in this compound above 120°C (e.g., 140°C for 6 min in roasted roots increases levels to 15,557 µg/kg) .
  • Time : Linear correlation with this compound at fixed temperatures (e.g., frying time >5 min elevates levels in dhal vade) .
  • pH : Neutral to slightly alkaline conditions (pH 7–8) maximize this compound yield; acidic conditions (pH <5) inhibit formation .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound mitigation strategies in multi-variable food systems?

  • Box-Behnken design : Tests interactions between variables (e.g., frying time, temperature, asparagine concentration) to identify optimal conditions. For example, reducing frying temperature from 180°C to 160°C decreases this compound by 40% in potato products .
  • Central composite design : Quantifies non-linear effects (e.g., quadratic terms for roasting time) to predict this compound thresholds .
  • Validation : Confirm model predictions with in vitro assays (e.g., LC-MS quantification) and sensory evaluation to ensure food quality .

Q. What statistical approaches resolve contradictions between epidemiological studies on this compound’s carcinogenicity in humans versus animal models?

  • Benchmark dose modeling : Derives a reference dose (RfD) of 0.83–1.5 µg/kg/day for neurotoxicity and reproductive effects, accounting for interspecies differences .
  • Dose-response alignment : Uses glycidamide (this compound’s genotoxic metabolite) hemoglobin adducts (GAVal) to compare rodent and human metabolic rates .
  • Meta-analysis : Adjusts for confounding factors (e.g., smoking, dietary habits) in cohort studies to isolate this compound-specific risks .

Q. How can this compound degradation by microbial or enzymatic pathways be scaled for industrial applications without altering food functional properties?

  • Bacterial strains : Optimize growth of this compound-degrading bacteria (e.g., Bacillus spp.) using factorial design (pH 7, 30°C, 48 hr incubation) to achieve >90% degradation .
  • Immobilized enzymes : Stabilize asparaginase on chitosan beads for repeated use in liquid foods (e.g., juices), reducing this compound by 70–85% .
  • Process integration : Combine enzymatic pretreatment with low-temperature baking to maintain texture in cereal products .

Q. What methodologies assess the long-term neurotoxic effects of this compound exposure in occupational vs. dietary cohorts?

  • Biomonitoring : Pair hemoglobin adducts (AAVal) with neurobehavioral tests (e.g., WHO-NCTB) to correlate cumulative exposure with motor deficits .
  • Proteomic profiling : Identify axonal transport proteins (e.g., kinesin) as biomarkers of this compound-induced neuropathy in rodent models .
  • Cohort stratification : Compare dietary this compound intake (via FFQ) and occupational exposure (air monitoring) in longitudinal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.